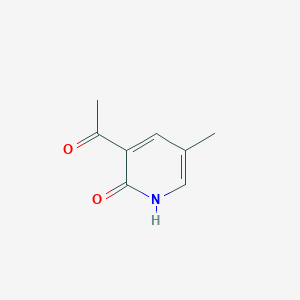

3-Acetyl-5-methylpyridin-2(1H)-one

CAS No.:

Cat. No.: VC18303439

Molecular Formula: C8H9NO2

Molecular Weight: 151.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9NO2 |

|---|---|

| Molecular Weight | 151.16 g/mol |

| IUPAC Name | 3-acetyl-5-methyl-1H-pyridin-2-one |

| Standard InChI | InChI=1S/C8H9NO2/c1-5-3-7(6(2)10)8(11)9-4-5/h3-4H,1-2H3,(H,9,11) |

| Standard InChI Key | WXGFSGFZIKYCNS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CNC(=O)C(=C1)C(=O)C |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The molecular formula of 3-acetyl-5-methylpyridin-2(1H)-one is C₈H₉NO₂, with a molecular weight of 151.16 g/mol. Its IUPAC name derives from the substitution pattern: a ketone group at position 2, an acetyl group at position 3, and a methyl group at position 5. Key features include:

-

Pyridinone core: A six-membered ring with one oxygen atom and one nitrogen atom.

-

Substituent effects: The acetyl group introduces electrophilic reactivity, while the methyl group enhances steric and electronic modulation .

Table 1: Comparative Molecular Properties of Pyridinone Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 3-Acetyl-5-methylpyridin-2(1H)-one | C₈H₉NO₂ | 151.16 | 3-acetyl, 5-methyl |

| 5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one | C₈H₈BrNO₂ | 230.06 | 3-bromo, 5-acetyl, 6-methyl |

| 5-Acetyl-3-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one | C₁₀H₁₃NO₃ | 195.21 | 3-ethyl, 4-hydroxy, 5-acetyl, 6-methyl |

Structural analogs, such as the brominated and hydroxylated derivatives, demonstrate how substituent positioning influences physicochemical properties .

Synthesis and Reaction Pathways

Synthetic Strategies for Pyridinone Derivatives

While no direct synthesis of 3-acetyl-5-methylpyridin-2(1H)-one is documented, analogous routes for 3-acetyl-6-methylpyridin-2(1H)-one suggest viable methodologies:

Grignard Reaction-Based Acetylation

A reported synthesis of 3-acetyl-6-methylpyridin-2(1H)-one involves:

-

Substrate: 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

-

Reagent: Methylmagnesium bromide in tetrahydrofuran (THF) at -78°C to 20°C.

-

Workup: Quenching with water, extraction with dichloromethane/isopropanol (3:1), and purification via silica gel chromatography .

Table 2: Reaction Conditions for Pyridinone Acetylation

| Parameter | Detail |

|---|---|

| Temperature | -78°C (initial), ramped to 20°C |

| Solvent | Tetrahydrofuran (THF) |

| Catalyst | None (Grignard reagent acts as base) |

| Purification Method | Silica gel chromatography (CH₂Cl₂/MeOH) |

This method highlights the role of low temperatures in controlling regioselectivity, though adapting it for 5-methyl substitution would require precursor modification .

Physicochemical Properties

Spectral Characterization

Though specific data for 3-acetyl-5-methylpyridin-2(1H)-one is unavailable, analogs provide benchmarks:

-

¹H NMR: Pyridinone protons typically resonate at δ 6.0–8.0 ppm, with methyl groups at δ 2.0–2.5 ppm .

-

IR Spectroscopy: Acetyl C=O stretches appear near 1650–1700 cm⁻¹, while pyridinone carbonyls absorb at 1600–1650 cm⁻¹ .

-

Mass Spectrometry: Molecular ion peaks align with molecular weights (e.g., m/z 151 for C₈H₉NO₂).

| Activity | Assay Type | Expected IC₅₀/MIC |

|---|---|---|

| Antimicrobial | Broth microdilution | 30–60 µg/mL (Gram+) |

| Antioxidant | DPPH radical scavenging | 50–100 µM |

Research Gaps and Future Directions

Priority Areas

-

Synthesis Optimization: Developing regioselective routes for 5-methyl substitution.

-

Biological Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activities.

-

Computational Modeling: Predicting binding affinities toward enzymatic targets (e.g., kinases, oxidoreductases).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume